REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][CH3:6].[H][H].Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1>CN(C=O)C>[CH2:3]([O:7][C:11]1[S:12][CH:13]=[CH:14][N:15]=1)[CH2:4][CH2:5][CH3:6] |f:0.1|
|
Name
|
|
Quantity
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0.55 mL
|
Type
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reactant
|
Smiles
|
BrC=1SC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
CUSTOM
|
Details
|
After 48 hours the reaction was quenched with water
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4x)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |